1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by its crystalline powder form and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in glass bottles and packaged in quantities ranging from 1 gram to several kilograms .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide and acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of peptides and proteins, where it protects amine groups during the assembly of complex biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
- 1-tert-Butoxycarbonyl piperidine-4-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
- 1-Boc-isonipecotic acid
Uniqueness: 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is unique due to its specific structure, which includes both a Boc-protected amine and a carboxymethyl group. This dual functionality makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C13H21NO6 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-5-4-8(11(17)18)6-9(14)7-10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
JPLHVHCXTSBGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.